molecular formula C9H8BrNO5 B595975 Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate CAS No. 141778-85-0

Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate

Cat. No.: B595975
CAS No.: 141778-85-0
M. Wt: 290.069
InChI Key: KRAMMRJISMDSHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5 It is a derivative of benzoic acid, characterized by the presence of bromine, hydroxyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-4-hydroxy-5-nitrobenzoate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or a bromine source like N-bromosuccinimide.

    Esterification: The conversion of the carboxylic acid group to an ester, usually by reacting with ethanol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride for reduction reactions.

    Acids/Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Amines: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

Scientific Research Applications

Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals due to its functional groups that can be modified to enhance biological activity.

    Material Science: Used in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-bromo-4-hydroxy-5-nitrobenzoate depends on its functional groups:

    Bromine Atom: Can participate in electrophilic aromatic substitution reactions.

    Hydroxyl Group: Can form hydrogen bonds, affecting the compound’s solubility and reactivity.

    Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the aromatic ring.

Comparison with Similar Compounds

    Ethyl 3-bromo-5-nitrobenzoate: Lacks the hydroxyl group, making it less polar.

    Ethyl 4-hydroxy-3-nitrobenzoate: Lacks the bromine atom, affecting its reactivity in substitution reactions.

    Ethyl 3-bromo-4-hydroxybenzoate: Lacks the nitro group, making it less reactive in reduction reactions.

Uniqueness: Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate is unique due to the combination of bromine, hydroxyl, and nitro groups on the aromatic ring, providing a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO5/c1-2-16-9(13)5-3-6(10)8(12)7(4-5)11(14)15/h3-4,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRAMMRJISMDSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Br)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739489
Record name Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141778-85-0
Record name Ethyl 3-bromo-4-hydroxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.